Synthetic Yield Comparison: 1-(1H-Indazol-6-yl)ethanol vs. Related Building Blocks
The synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde via a Grignard reaction with methyl magnesium bromide proceeds with a reported yield of 60% under optimized conditions (THF, -78°C to rt) . This yield is directly comparable to the reported yield for the synthesis of the structurally related 1-(1H-indazol-6-yl)methanol from the same aldehyde precursor, which can exceed 85% in some reports . The 25-percentage-point difference in yield highlights a significant variance in the efficiency of producing these two closely related 6-substituted indazole building blocks, which is a critical consideration for cost-sensitive or large-scale research programs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 60% yield |
| Comparator Or Baseline | 1-(1H-Indazol-6-yl)methanol: 85% yield (reported range) |
| Quantified Difference | 25 percentage points lower yield for the target compound |
| Conditions | Grignard reaction with methyl magnesium bromide in THF, -78°C to rt |
Why This Matters
The lower yield for the ethanol derivative implies a higher cost of goods and greater material consumption for the same molar output, which is a key procurement consideration when selecting between 6-substituted indazole building blocks.
